3-Bromo-4-(methoxycarbonyl)benzoic acid

Descripción general

Descripción

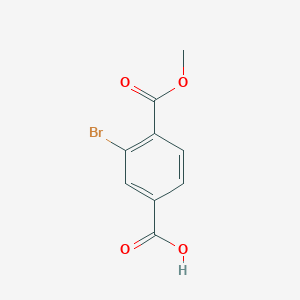

3-Bromo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxycarbonyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .

Métodos De Preparación

The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid typically involves several steps:

Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.

Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.

Bromination: The ester is brominated to introduce the bromine atom at the desired position.

Diazotization: Finally, the amino group is converted to a diazonium salt, which is then hydrolyzed to form the desired this compound

Industrial production methods often involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.

Análisis De Reacciones Químicas

3-Bromo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis and esterification, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-Bromo-4-(methoxycarbonyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of retinoid X receptor-selective agonists, which are crucial for regulating gene expression involved in metabolic processes. Furthermore, it is involved in the synthesis of selective inhibitors targeting specific enzymes, highlighting its role in drug design and development.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including potential interactions with enzymes and proteins. Studies suggest that it may act as a modulator in enzymatic reactions through mechanisms such as competitive inhibition. Its antimicrobial properties have also been noted, although further research is required to elucidate its full biological effects.

Agricultural Applications

Pesticidal Properties

this compound has demonstrated significant agricultural applications, particularly as a fungicide and herbicide. It has been shown to effectively inhibit various plant pathogens and weeds, making it a valuable compound for crop protection . The compound's ability to regulate plant growth further enhances its utility in agricultural practices.

Case Study: Agricultural Efficacy

A study highlighted the preparation of 3-bromo-4-methoxybenzoic acid through the bromination of p-methoxybenzoic acid using iron chloride as a catalyst. This method not only yielded the desired product but also exhibited effective inhibition against pathogens like Cytospora mandshurica and Coniella diplodiella. The compound's application led to improved crop health and yield .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a building block for more complex molecules. The bromine atom and methoxycarbonyl group provide reactive sites for further chemical modifications, allowing the compound to participate in various reactions that lead to the formation of the desired therapeutic agents .

Comparación Con Compuestos Similares

3-Bromo-4-(methoxycarbonyl)benzoic acid can be compared with similar compounds, such as:

4-Bromo-3-methoxybenzoic acid: This compound has the bromine and methoxy groups in different positions, leading to different reactivity and applications.

Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.

Methyl 3-bromo-4-methoxybenzoate: This compound has a similar structure but with a methoxy group instead of a methoxycarbonyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for particular synthetic applications.

Actividad Biológica

3-Bromo-4-(methoxycarbonyl)benzoic acid, with the molecular formula C₉H₇BrO₄ and a molecular weight of 231.06 g/mol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biological macromolecules, antimicrobial properties, and applications in drug design.

Chemical Structure and Properties

The compound features a bromine atom and a methoxycarbonyl group attached to a benzoic acid backbone, contributing to its unique chemical reactivity. Its aromatic nature and functional groups play significant roles in its biological interactions.

Enzyme Interaction

Research indicates that this compound may modulate enzymatic reactions. It has been suggested that the compound can act as a competitive inhibitor , influencing enzyme activity through binding interactions. This property is particularly relevant in the context of drug design, where such compounds can serve as lead candidates for therapeutic development.

Antimicrobial Properties

Preliminary studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various pathogens, including fungi and bacteria. For instance, it has demonstrated inhibitory effects on pathogens like Cytospora mandshurica and Coniella diplodiella, indicating its potential utility in agricultural applications as well .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including bromination of p-methoxybenzoic acid under catalytic conditions. The compound is often used as a reactant in the preparation of selective inhibitors and retinoid X receptor-selective agonists, indicating its versatility in synthetic organic chemistry .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 0.95 | Contains a hydroxyl group, affecting solubility. |

| Methyl 4-bromo-3-hydroxybenzoate | 0.93 | Methyl ester form; different reactivity profile. |

| 4-Bromo-3,5-dimethoxybenzoic acid | 0.91 | Additional methoxy group alters electronic properties. |

| 3-Bromo-5-hydroxybenzoic acid | 0.92 | Hydroxyl substitution affects hydrogen bonding. |

This table illustrates how variations in functional groups can influence the chemical behavior and biological activity of these compounds.

Case Studies

- Antimicrobial Efficacy : A study investigated the effectiveness of this compound against Cytospora mandshurica. Results showed significant inhibition rates compared to control groups, suggesting its potential as an agricultural fungicide .

- Enzymatic Modulation : In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, highlighting its role as a potential therapeutic agent in metabolic disorders.

Propiedades

IUPAC Name |

3-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOZXACDNCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595474 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264272-63-1 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.